![molecular formula C21H25F3N2O3 B3452974 1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3452974.png)
1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
Overview
Description
1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. This compound has been found to have a unique mechanism of action and can be used to study various biochemical and physiological effects. In
Mechanism of Action
1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate acts as a selective serotonin receptor agonist. It binds to the serotonin receptors in the central nervous system and activates them, leading to various biochemical and physiological effects. The exact mechanism of action is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and other neurotransmitters, leading to an increase in neuronal activity. It has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments. It is a selective serotonin receptor agonist, making it a useful tool for studying the role of serotonin receptors in the central nervous system. It has also been found to have low toxicity and is relatively easy to synthesize. However, one limitation of this compound is that it has a short half-life, making it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to study its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, the development of new analogs of this compound could lead to the discovery of new and more effective therapeutic agents.
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been used in various scientific research studies. This compound has been found to have a unique mechanism of action and can be used to study various biochemical and physiological effects. It has been used to study the role of serotonin receptors in the central nervous system and has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3/c1-27-18-8-7-15(19(28-2)20(18)29-3)14-25-9-11-26(12-10-25)17-6-4-5-16(13-17)21(22,23)24/h4-8,13H,9-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNELDYXPYUXZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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